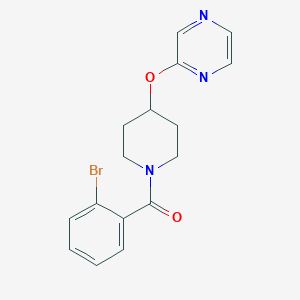
N-(2-ethoxyphenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-ethoxyphenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide is a synthetic molecule that likely belongs to the class of piperidine carboxamides. Piperidine carboxamides are a group of compounds known for their diverse pharmacological activities, which can include modulating the activity of various biological targets such as receptors and transporters. Although the specific compound is not directly mentioned in the provided papers, similar compounds with structural variations have been synthesized and evaluated for their biological activities.
Synthesis Analysis
The synthesis of related piperidine carboxamide derivatives typically involves the formation of the piperidine ring, followed by the introduction of various substituents at strategic positions on the ring to modulate the compound's biological activity. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides involved multiple steps, including the formation of the piperidine ring and subsequent functionalization with the triazoloquinoline moiety and other substituents to achieve the desired inotropic effects .
Molecular Structure Analysis
The molecular structure of piperidine carboxamides is crucial for their interaction with biological targets. The presence of substituents such as fluorobenzyl groups can significantly influence the binding affinity and selectivity of these compounds towards various transporters, as seen in the structure-activity relationship study of substituted N-benzyl piperidines . The specific arrangement and type of substituents can alter the compound's conformation and, consequently, its pharmacological profile.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like ethoxy and fluorobenzyl groups can affect these properties, which in turn can impact the compound's pharmacokinetics and pharmacodynamics. While the specific properties of this compound are not discussed in the provided papers, similar compounds have been synthesized and their properties studied to optimize their biological activity and therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- A study conducted by Liu et al. (2009) explored the synthesis and evaluation of a series of compounds including 1-substituted N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides. These compounds were evaluated for their positive inotropic activity, with some showing promising activity compared to the standard drug milrinone (Liu et al., 2009).
Chemical Synthesis and Reactivity
- Takács et al. (2014) reported on the use of piperidines possessing ester functionality, such as 3-(ethoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation reactions. This study highlights the chemical reactivity and potential applications in organic synthesis (Takács et al., 2014).
Metabolism and Disposition in Drug Discovery
- Monteagudo et al. (2007) utilized 19F-NMR spectroscopy in a drug discovery program, focusing on the metabolism and disposition of compounds including N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide. This study provides insight into the application of NMR spectroscopy in understanding the metabolic fate of similar compounds (Monteagudo et al., 2007).
Impurity Analysis in Pharmaceuticals
- Research by Kancherla et al. (2018) identified and characterized impurities in Repaglinide, a pharmaceutical drug. This study involves the use of compounds structurally related to N-(2-ethoxyphenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide for impurity analysis in drug testing (Kancherla et al., 2018).
Applications in Radiopharmaceuticals
- A study by Katoch-Rouse and Horti (2003) synthesized radiolabeled compounds including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. These compounds have potential applications in studying cannabinoid receptors using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-4-[(4-fluorophenyl)methoxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-2-28-21-6-4-3-5-20(21)24-22(26)25-13-11-18(12-14-25)16-27-15-17-7-9-19(23)10-8-17/h3-10,18H,2,11-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSSDLCTPYZBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2492506.png)
![N-(4-chlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2492509.png)


![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2492514.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)
![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492519.png)

![2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2492523.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2492524.png)

![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2492528.png)
